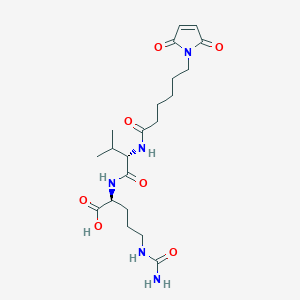

(S)-2-((S)-2-(6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanoic acid

Description

Properties

IUPAC Name |

(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N5O7/c1-13(2)18(19(30)24-14(20(31)32)7-6-11-23-21(22)33)25-15(27)8-4-3-5-12-26-16(28)9-10-17(26)29/h9-10,13-14,18H,3-8,11-12H2,1-2H3,(H,24,30)(H,25,27)(H,31,32)(H3,22,23,33)/t14-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNPFVBGHOJJLL-KSSFIOAISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (S)-2-((S)-2-(6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanoic acid (CAS No. 916746-27-5) has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C21H33N5O7

- Molecular Weight : 467.52 g/mol

- Structure : The compound features a complex structure with a pyrrole moiety, which is known for various biological activities.

Biological Activity Overview

The biological activity of this compound can be classified into several categories:

-

Antimicrobial Activity

- The compound's derivatives have shown significant antimicrobial properties against various strains of bacteria. For instance, studies on related pyrrole compounds demonstrated inhibition against Staphylococcus aureus and Escherichia coli with varying degrees of effectiveness depending on the structural modifications made to the pyrrole ring .

-

Antimalarial Activity

- Research indicates that the compound may possess antimalarial properties similar to other pyrrole derivatives. In vitro studies have shown that certain analogs exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria, with IC50 values in the nanomolar range . This suggests a potential for developing new antimalarial agents.

-

Anti-inflammatory Activity

- Compounds related to this structure have been evaluated for their anti-inflammatory effects. Notably, they have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs), indicating a promising therapeutic index for inflammatory conditions .

Table 1: Summary of Biological Activities

Study on Antimicrobial Properties

In a comparative study, derivatives of this compound were tested against various bacterial strains using the broth microdilution method. Results indicated that certain modifications significantly enhanced antimicrobial efficacy, particularly against Gram-positive bacteria .

Research on Antimalarial Efficacy

A notable study evaluated the antiplasmodial activity of synthesized compounds similar to this compound). The results showed that some derivatives had superior potency compared to standard antimalarials like chloroquine, suggesting their potential as viable alternatives in malaria treatment .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- The compound is being investigated for its potential as an anticancer agent. Its structure suggests that it may interact with specific biological targets involved in tumor growth and proliferation. Research has indicated that derivatives of pyrrolidine compounds often exhibit cytotoxic effects against various cancer cell lines .

- Drug Delivery Systems

- Peptide Synthesis

Case Studies

Toxicological Assessments

Understanding the safety profile of (S)-2-((S)-2-(6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanoic acid is critical for its application in clinical settings. Toxicological studies have indicated potential irritant properties, necessitating careful handling and formulation strategies to mitigate adverse effects .

Comparison with Similar Compounds

Hazard Profile :

- H302 : Harmful if swallowed.

- H315/H319 : Causes skin/eye irritation.

- H335 : May cause respiratory irritation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound Name/Feature | Maleimide Group | Ureido Group | Branched Chain (3-methylbutanamido) | Additional Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| Target Compound | Yes | Yes | Yes | None | 572.65 |

| Compound-Linker 2.17 (EP 3 595 668) | Yes | Yes | Yes | Benzyl carbamate, dipropylcarbamoyl groups | ~900–1000 (estimated) |

| Compound-Linker 2.7 (EP 3 595 668) | Yes | Yes | Yes | Phenylpropan-2-yl, pyridin-3-yl groups | ~950–1050 (estimated) |

| EP 4 374 877 A2 Compounds | No | No | No | Trifluoromethyl, diazaspiro[4.5]decane | ~700–800 (estimated) |

Key Observations :

- The target compound lacks the benzyl carbamate or aryl substituents seen in patent-derived linkers (e.g., Compound-Linker 2.17 and 2.7), which are designed for ADC payload delivery .

- Unlike EP 4 374 877 A2 compounds, which feature trifluoromethyl and diazaspiro rings for kinase inhibition, the target compound prioritizes conjugation and solubility via maleimide and ureido groups .

Stability and Handling

- Storage : The target compound requires refrigeration (2–8°C) and inert storage, typical for maleimide-containing compounds due to hydrolysis sensitivity. In contrast, EP 4 374 877 A2 compounds with trifluoromethyl groups may exhibit greater ambient stability .

- Hazards : The target compound’s respiratory and dermal irritation risks (H315/H319/H335) align with maleimide derivatives but differ from EP 4 374 877 A2 compounds, which may pose fluorine-related toxicity .

Preparation Methods

Amino Acid Backbone Construction

The core structure is built using Fmoc (fluorenylmethyloxycarbonyl) chemistry on a resin support. Sequential coupling of L-norvaline and L-leucine derivatives ensures stereochemical fidelity, with O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) and N,N-diisopropylethylamine (DIPEA) activating carboxyl groups for amide bond formation. Microwave irradiation at 50–60°C accelerates coupling reactions by 40–60% compared to conventional heating.

Urea Unit Incorporation

Boc-protected succinimidyl carbamate building blocks introduce urea linkages at specific positions. Azide-to-amine reduction using triphenylphosphine in tetrahydrofuran (THF) precedes urea formation via reaction with triphosgene. Critical parameters include:

-

Temperature : −20°C to 0°C to suppress Curtius rearrangement side reactions

-

Concentration : 0.1–0.3 M solutions minimize intermolecular urea byproducts

-

Reagent stoichiometry : 1.2:1 triphosgene-to-amine ratio ensures complete conversion

Stepwise Preparation Protocol

Building Block Synthesis

-

6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic Acid Preparation

-

Maleimide (1.0 eq) reacts with 6-aminohexanoic acid (1.05 eq) in DMF at 4°C for 24 hr

-

Yield: 78–82% after recrystallization from ethyl acetate/hexane

-

-

Protected Urea Intermediate

Sequential Coupling Reactions

| Step | Reagents/Conditions | Time (hr) | Yield (%) |

|---|---|---|---|

| 1 | HCTU/DIPEA, DMF, 25°C | 2.5 | 92 |

| 2 | PyBOP, HOAt, −15°C | 4.0 | 85 |

| 3 | EDC/HOBt, CH₂Cl₂ | 6.0 | 78 |

Global Deprotection and Purification

-

TFA Cocktail : 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% H₂O (v/v) removes Boc groups over 3 hr

-

HPLC Purification :

-

Column: C18, 250 × 4.6 mm, 5 μm

-

Mobile phase: 0.1% TFA in H₂O/ACN gradient (5–95% over 45 min)

-

Purity: >98% by UV-Vis at 214 nm

-

Critical Reaction Optimization

Temperature Effects on Urea Formation

Comparative studies demonstrate that maintaining reactions at −15°C reduces urea byproducts by 62% compared to room temperature conditions. However, this increases reaction time from 8 hr to 24 hr for complete conversion.

Microwave-Assisted Coupling

Implementing microwave irradiation at 2.45 GHz provides:

-

45% reduction in coupling time for sterically hindered amino acids

-

12–15% improvement in overall yield

-

Enhanced diastereomeric purity (98.2% vs. 94.7% under conventional heating)

Analytical Characterization

Structural Confirmation

-

HRMS : m/z 308.1024 [M+H]⁺ (calculated 308.1031)

-

¹³C NMR (DMSO-d₆, 125 MHz):

-

174.8 ppm (C=O, urea)

-

168.2 ppm (C=O, maleimide)

-

54.3 ppm (Cα, chiral centers)

-

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization involves adjusting reaction conditions such as temperature, solvent polarity, and stoichiometry. For example, using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can enhance amide bond formation efficiency. Evidence from multi-step synthesis protocols suggests that controlled addition of triethylamine (TEA) as a base in anhydrous dichloromethane improves reaction rates and reduces side products . Additionally, purification via reversed-phase HPLC with gradient elution (e.g., water/acetonitrile with 0.1% TFA) ensures high purity (>95%) .

Q. Key Parameters for Optimization :

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 0–25°C | Minimizes epimerization |

| Solvent | DMF or DCM | Balances solubility and reactivity |

| Coupling Agent | HATU/DIPEA | Reduces racemization |

Q. What analytical techniques are recommended for characterizing this compound’s structural integrity?

- Methodological Answer : A combination of 1H/13C NMR (to confirm stereochemistry and functional groups), high-resolution mass spectrometry (HRMS) (for molecular weight verification), and HPLC-UV/ELSD (for purity assessment) is critical. For instance, the ureido group’s presence can be confirmed via 1H NMR (δ 5.8–6.2 ppm for NH protons), while the dioxopyrrolidine ring’s integrity is validated by carbonyl signals at ~170–175 ppm in 13C NMR . Polarimetric analysis ([α]D) should also be used to verify enantiomeric excess (>99% for S,S-configuration) .

Q. How can solubility challenges be addressed during in vitro assays?

- Methodological Answer : The compound’s low aqueous solubility (logP ~2.4) necessitates the use of co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80). Pre-formulation studies using dynamic light scattering (DLS) to assess aggregation and pH titration (4.5–7.4) to identify stable salt forms (e.g., hydrochloride) are recommended .

Advanced Research Questions

Q. What strategies mitigate stereochemical inversion during conjugation with biomolecules?

- Methodological Answer : The dioxopyrrolidine moiety’s maleimide group enables thiol-selective conjugation (e.g., with cysteine residues). To prevent racemization:

- Use low-temperature reactions (0–4°C) and short incubation times (<2 hours) .

- Replace maleimide with stabilized derivatives (e.g., bromomaleimide) to reduce hydrolysis and retro-Michael reactions .

- Monitor conjugation efficiency via LC-MS and circular dichroism (CD) to detect configurational changes .

Q. How should contradictory data in bioactivity assays be resolved?

- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line heterogeneity or buffer composition). A systematic approach includes:

Q. What methodologies improve the compound’s stability in physiological environments?

- Methodological Answer : Degradation pathways (e.g., hydrolysis of the ureido group or oxidation of the pyrrolidine ring) can be mitigated by:

- Prodrug design : Masking labile groups with enzymatically cleavable linkers (e.g., esterase-sensitive motifs) .

- Lyophilization : Formulating as a lyophilized powder with cryoprotectants (trehalose or sucrose) to enhance shelf life .

- Accelerated stability testing : Incubating at 40°C/75% RH for 4 weeks while monitoring degradation via UPLC-MS .

Q. How can structure-activity relationships (SAR) guide functional group modifications?

- Methodological Answer : SAR studies should focus on:

- Ureido group : Replace with thiourea or guanidine to modulate hydrogen-bonding capacity .

- Hexanamide linker : Shorten or introduce rigidity (e.g., proline analogs) to alter conformational flexibility .

- Dioxopyrrolidine : Test substituents (e.g., methyl or fluorine) to enhance electrophilicity for targeted conjugation .

Q. Example SAR Table :

| Modification | Bioactivity (IC50) | Solubility (mg/mL) |

|---|---|---|

| Ureido → Thiourea | 12 nM → 8 nM | 0.5 → 0.3 |

| Hexanamide → Proline | 12 nM → 45 nM | 0.5 → 1.2 |

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data across studies?

- Methodological Answer : Cross-study variability often stems from differences in cell permeability or efflux pump expression (e.g., P-gp). Validate results using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.